molecular formula C18H22N4O3 B4332177 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE

4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE

Cat. No.: B4332177
M. Wt: 342.4 g/mol
InChI Key: HKKCOMHFYDBTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE is a complex organic compound that features a pyrazole ring and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through a cyclization reaction involving substituted hydrazines and 1,3-diketones . The tetrahydroquinoline moiety can be synthesized via a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine . The final step involves coupling the pyrazole and tetrahydroquinoline units through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. Continuous flow chemistry techniques can also be employed to scale up the production process efficiently .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-18(22(24)25)14(2)21(19-13)12-6-10-17(23)20-11-5-8-15-7-3-4-9-16(15)20/h3-4,7,9H,5-6,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKCOMHFYDBTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)N2CCCC3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE
Reactant of Route 2
Reactant of Route 2
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE
Reactant of Route 3
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE
Reactant of Route 4
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE
Reactant of Route 5
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE
Reactant of Route 6
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE

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